molecular formula C14H11N3O3S2 B2839930 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide CAS No. 853891-51-7

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-1-oxo-1H-isochromene-3-carboxamide

Cat. No. B2839930
CAS RN: 853891-51-7
M. Wt: 333.38
InChI Key: FVYBQCFWAIOJRB-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including an ethylthio group, a thiadiazole ring, and an isochromene ring with a carboxamide group . These functional groups could potentially participate in various chemical reactions.


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the ethylthio group might be introduced via a nucleophilic substitution reaction, while the thiadiazole ring might be formed via a cyclization reaction . The exact synthesis route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the ethylthio group might participate in nucleophilic substitution reactions, while the thiadiazole ring might undergo electrophilic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis Methodologies

  • The compound's synthesis has been involved in studies focusing on regioselective synthesis techniques, showcasing the flexibility of thiadiazole derivatives in organic chemistry. For example, the base-induced cyclization of 2-oxo-2-(amino)ethanedithioates with isocyanides has been highlighted as a catalyst-free method with rapid reaction times, presenting a wide-ranging isocyanide reactivity for the synthesis of thiadiazole derivatives (K. Ravi Singh et al., 2022).

Biological Activities

  • Investigations into the antimicrobial properties of thiadiazole derivatives, including the mentioned compound, have shown moderate antimicrobial activity. This demonstrates the compound's potential as a starting point for developing new antimicrobial agents (S. Govori et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a drug, its mechanism of action would involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it might pose a dust explosion hazard. If it’s reactive, it might pose a fire or explosion hazard .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-oxoisochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3S2/c1-2-21-14-17-16-13(22-14)15-11(18)10-7-8-5-3-4-6-9(8)12(19)20-10/h3-7H,2H2,1H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYBQCFWAIOJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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